4'-Bromobiphenyl-4-sulfonyl chloride

概述

描述

4’-Bromobiphenyl-4-sulfonyl chloride is a chemical compound with the molecular formula C12H8BrClO2S and a molecular weight of 331.61 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

4’-Bromobiphenyl-4-sulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-(4-bromophenyl)benzenesulfonic acid with thionyl chloride. The reaction is typically carried out by dissolving the acid in thionyl chloride and heating the mixture to 80°C for 4 hours . This method yields a white solid product.

化学反应分析

4’-Bromobiphenyl-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions: Thionyl chloride is commonly used in its synthesis, and other reagents may include bases or nucleophiles depending on the desired reaction.

科学研究应用

Applications in Organic Synthesis

4'-Bromobiphenyl-4-sulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex molecules.

Key Reactions:

- Nucleophilic Substitution : The sulfonyl chloride group can be substituted by amines or alcohols to form sulfonamides or sulfonate esters.

- Coupling Reactions : It is often employed in palladium-catalyzed coupling reactions, such as Suzuki and Stille reactions, to create biphenyl derivatives with diverse functionalities .

Biological Applications

In biological research, this compound has shown potential as a tool for modifying biomolecules and studying biological systems.

Proteomics Research :

The compound is utilized in proteomics for labeling and modifying proteins. Its ability to react with amino groups makes it suitable for creating stable conjugates with peptides and proteins, aiding in the study of protein interactions and functions .

Antimicrobial Activity :

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential role in developing new antimicrobial agents.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Polymer Synthesis :

It can be utilized as a monomer or crosslinking agent in the synthesis of thermotropic polymers. The sulfonyl group enhances the thermal stability and mechanical properties of the resulting materials .

Case Study 1: Antimicrobial Properties

A research study demonstrated that this compound exhibited notable activity against MRSA strains. The study involved synthesizing derivatives of this compound and testing their efficacy against bacterial cultures, showing promise for future drug development.

Case Study 2: Synthesis of Novel Compounds

In another investigation, researchers utilized this compound as a building block for synthesizing novel biphenyl derivatives with enhanced biological activity. The synthesis involved coupling reactions that yielded compounds with improved selectivity and potency against specific biological targets .

作用机制

The mechanism of action of 4’-Bromobiphenyl-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

相似化合物的比较

4’-Bromobiphenyl-4-sulfonyl chloride can be compared to other similar compounds such as:

4-Fluorobiphenyl-4-sulfonyl chloride: Similar in structure but with a fluorine atom instead of a bromine atom.

4-Chlorobiphenyl-4-sulfonyl chloride: Contains a chlorine atom instead of a bromine atom.

4-Iodobiphenyl-4-sulfonyl chloride: Contains an iodine atom instead of a bromine atom.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.

生物活性

4'-Bromobiphenyl-4-sulfonyl chloride (CAS No. 13610-11-2) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its biphenyl structure, which is modified by a bromine atom and a sulfonyl chloride functional group. Its unique chemical properties allow it to serve as an important building block in the synthesis of various biologically active molecules.

Structure

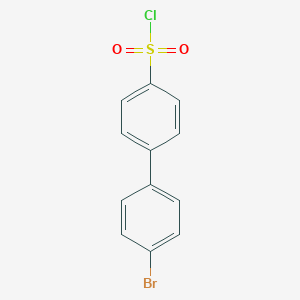

The molecular structure of this compound can be represented as follows:

Physical Properties

- Molecular Weight : 305.63 g/mol

- Appearance : Typically a white to pale yellow solid

- Solubility : Soluble in organic solvents such as dichloromethane and acetone

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

Studies have shown that the compound's antimicrobial efficacy is comparable to that of standard antibiotics such as ceftriaxone, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

This compound has demonstrated promising anticancer activity in vitro. It has been shown to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 12 µM |

| HeLa (Cervical Cancer) | 10 µM |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival, particularly through the modulation of apoptosis-related proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. This interaction can lead to the inhibition of various enzymes involved in critical cellular processes. Notably, the compound has shown activity against:

- Protein Tyrosine Kinases : Inhibition can disrupt signaling pathways essential for cancer progression.

- Cyclooxygenase Enzymes : This inhibition contributes to its anti-inflammatory effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several sulfonyl chlorides, including this compound, against multi-drug resistant bacterial strains. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant infections .

Study on Anticancer Properties

In another investigation focusing on breast cancer treatment, researchers treated MCF-7 cells with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability and induction of apoptosis, highlighting its potential as an effective anticancer agent.

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing 4'-Bromobiphenyl-4-sulfonyl Chloride?

The compound is typically synthesized via sulfonation and chlorination of 4-bromobiphenyl. Key steps include:

- Sulfonation : Reacting 4-bromobiphenyl with chlorosulfonic acid to form the sulfonic acid intermediate.

- Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride .

- Literature Support : Ikemoto et al. (2003) reported yields of ~79% using controlled stoichiometry and reflux conditions in anhydrous solvents . Bassin et al. (1993) emphasized the role of temperature control (0–5°C) during chlorination to minimize byproducts .

Q. How should researchers characterize this compound?

Standard characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and sulfonyl chloride functionality.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 252.71 (C₁₂H₉ClO₂SBr) .

- Infrared (IR) Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S-O stretch) .

- Elemental Analysis : Validate %C, %H, and %S against theoretical values .

Q. What safety protocols are critical for handling this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to moisture, as sulfonyl chlorides release HCl gas upon hydrolysis .

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What reaction mechanisms govern its use in sulfonamide synthesis?

this compound reacts with amines via nucleophilic acyl substitution:

- Mechanism : The amine attacks the electrophilic sulfur, displacing chloride to form a sulfonamide.

- Conditions : Reactions require a base (e.g., triethylamine) to neutralize HCl and drive the equilibrium .

- Challenges : Steric hindrance from the biphenyl group may reduce reactivity with bulky amines; optimizing solvent polarity (e.g., DMF vs. THF) can improve yields .

Q. How does its stability vary under different experimental conditions?

- Thermal Stability : Decomposes above 150°C, releasing SO₂ and Br₂ gases. Differential Scanning Calorimetry (DSC) is recommended to assess thermal profiles .

- Hydrolytic Sensitivity : Rapid hydrolysis in aqueous media (t₁/₂ < 1h at pH 7). Anhydrous solvents (e.g., dichloromethane) are essential for reactions .

- Light Sensitivity : No significant photodegradation reported, but amber vials are advised for long-term storage .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 70–90%) may arise from:

- Purity of Starting Materials : 4-Bromobiphenyl with trace oxidants can form side products .

- Reaction Scale : Microscale reactions (<1g) often report lower yields due to handling losses .

- Analytical Methods : HPLC vs. H NMR integration for purity assessment can lead to variability .

Q. What advanced analytical techniques address impurity profiling?

属性

IUPAC Name |

4-(4-bromophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBVDUAYXSMLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373585 | |

| Record name | 4'-Bromobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-11-2 | |

| Record name | 4'-Bromobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13610-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。